2-(5-Nitro-1H-imidazol-1-yl)ethanol
Overview
Description
2-(5-Nitro-1H-imidazol-1-yl)ethanol is a chemical compound with the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol . It is known for its applications in the pharmaceutical industry, particularly as an impurity reference material for metronidazole . This compound contains a nitro group and an imidazole ring, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as metronidazole, target the dna of microorganisms
Mode of Action
The reduction products can cause damage to the DNA of the cells, leading to cell death
Biochemical Pathways
It is known that nitroimidazole compounds can interfere with nucleic acid synthesis, which could affect various biochemical pathways
Result of Action
The search results suggest that compounds synthesized from metronidazole, which is structurally similar to 2-(5-Nitro-1H-imidazol-1-yl)ethanol, have shown lethal activity against pathogenic protozoan parasites
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-nitroimidazole with ethylene oxide under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2-(5-Nitro-1H-imidazol-1-yl)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-amino-1H-imidazol-1-yl)ethanol .
Scientific Research Applications
2-(5-Nitro-1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in metronidazole.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A widely used antimicrobial agent with a similar imidazole structure.
Tinidazole: Another nitroimidazole derivative with similar applications.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Uniqueness
2-(5-Nitro-1H-imidazol-1-yl)ethanol is unique due to its specific structure, which combines a nitro group with an imidazole ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(5-nitroimidazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMZECOLZRIPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390623 | |
Record name | 1H-Imidazole-1-ethanol, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-68-8 | |
Record name | 2-(5-Nitro-1H-imidazol-1-yl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-ethanol, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-NITRO-1-IMIDAZOLYL)-1-ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69F775144 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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